3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
Overview
Description
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: is an organic compound with the molecular formula C₉H₁₄N₂O₃S and a molecular weight of 230.28 g/mol . It is a derivative of benzenesulfonic acid, characterized by the presence of two amino groups and three methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid typically involves the sulfonation of 2,4,6-trimethylbenzene (mesitylene) followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often include the use of sulfuric acid for sulfonation, nitric acid for nitration, and hydrogenation or other reducing agents for the reduction step .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to nitro groups under specific conditions.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid is used as a building block in the synthesis of complex organic molecules. It is also employed in the preparation of functionalized polymers and materials with specific properties .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe in biochemical assays to study enzyme activities and metabolic pathways .
Medicine: Its derivatives may exhibit pharmacological activities that can be explored for various medical conditions .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It can also be utilized in the manufacture of advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzenesulfonic acid
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid
- 2,4-Diamino-1,3,5-trimethylbenzene-6-sulfonic acid
- 2,6-Diamino-1,3,5-trimethylbenzene-4-sulfonic acid
Comparison: 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-diamino-2,4,6-trimethylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGGWLTUCMSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067681 | |
Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32432-55-6 | |
Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32432-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032432556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diamino-2,4,6-trimethylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8S4TKW8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid in dye synthesis?
A1: this compound, often referred to as "M acid," acts as a crucial building block in the synthesis of certain blue reactive dyes. [] It serves as a bridge group, linking the main dye body (bromamine acid in this case) with reactive groups like cyanuric chloride or 3-(β-Hydroxyethylsulfonyl)sulfuric ester aniline. [] This linkage through M acid contributes to the dye's color properties and its ability to react with fibers.
Q2: How is this compound utilized in polymer chemistry?
A2: Research explores the use of this compound in the creation of polyimides, a class of high-performance polymers. [] While specific details about the synthesis and characteristics of the resulting polyimide are not provided in the abstract, this research highlights the potential of this compound as a monomer for developing novel polymeric materials. Further investigation into its influence on the polymer's properties, like gas separation efficiency, would be valuable.
Q3: Are there any relationships between the structure of dyes synthesized with this compound and their color properties?
A3: Yes, the research indicates a connection between the structure of the dyes and their color. The study synthesized three blue dyes with varying maximum absorbance wavelengths (λmax), suggesting different shades of blue. [] While the exact structural differences between these dyes aren't fully detailed, the use of different reactive groups linked through this compound implies that these modifications influence the final color of the dyes. [] Further investigation into the specific structural variations and their impact on color would be insightful.
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